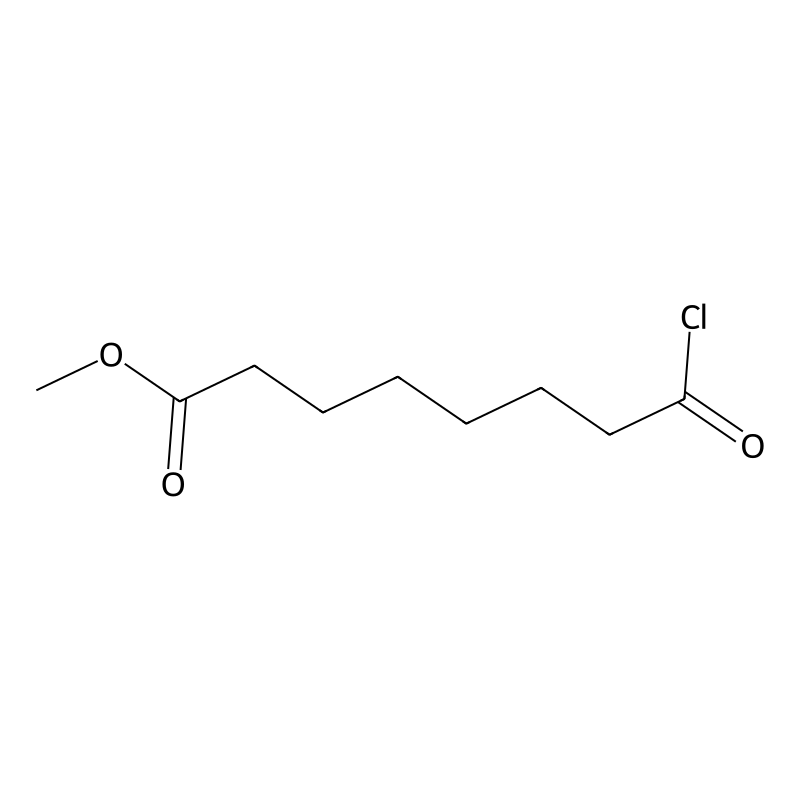Methyl 8-chloro-8-oxooctanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 8-chloro-8-oxooctanoate is an organic compound with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.67 g/mol. It is characterized by the presence of a chlorine atom and a keto group at the 8th carbon of an octanoate chain, which contributes to its unique chemical properties. The compound is typically represented by the CAS number 41624-92-4 and is known for its potential applications in various fields of research and industry.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
- Reduction Reactions: The keto group can undergo reduction to form alcohols or other functional groups.
- Esterification: The compound can react with alcohols to form esters, which may have different properties and applications.
These reactions make methyl 8-chloro-8-oxooctanoate a versatile intermediate in organic synthesis.
Methyl 8-chloro-8-oxooctanoate can be synthesized through multiple methods, typically involving multi-step organic reactions. A common approach includes:
- Starting Material: An appropriate octanoic acid derivative.
- Chlorination: Introduction of the chlorine atom through chlorination reactions.
- Oxidation: Conversion of the alcohol or aldehyde intermediate to the keto group.
- Esterification: Finalizing the synthesis by esterifying with methanol.
Specific reaction conditions such as temperature, solvents (e.g., tetrahydrofuran), and catalysts (e.g., borane-tetrahydrofuran complex) are critical for successful synthesis .
Methyl 8-chloro-8-oxooctanoate finds applications in various fields:
- Chemical Synthesis: As an intermediate in the production of other organic compounds.
- Pharmaceuticals: Potential use in drug development due to its biological activity.
- Agricultural Chemicals: May serve as a precursor for agrochemicals or pesticides.
The compound's unique structure allows it to be tailored for specific applications in these industries.
Similar Compounds: Comparison
Methyl 8-chloro-8-oxooctanoate shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl octanoate | Simple ester | Commonly used as a flavoring agent |
| 8-Chloro-octanoic acid | Carboxylic acid | Acidic properties; potential use in pharmaceuticals |
| Methyl 8-hydroxy-octanoate | Hydroxyl group presence | Exhibits different reactivity; potential for hydrogen bonding |
These comparisons highlight the uniqueness of methyl 8-chloro-8-oxooctanoate, particularly its chlorinated and keto functionalities, which may confer distinct chemical reactivity and biological properties compared to similar compounds.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








